5-Bromo-2-chloro-4-methylpyridine

Organic Synthesis Cross-Coupling Chemoselectivity

This halogenated pyridine enables stepwise chemoselective cross-coupling due to distinct C5-Br and C2-Cl reactivity. First exploit the C5-Br bond for Suzuki-Miyaura coupling, then utilize C2-Cl under modified conditions. This orthogonal functionalization strategy is unavailable with mono-halogenated analogs, ensuring precise molecular architecture in pharma and agrochemical synthesis.

Molecular Formula C6H5BrClN
Molecular Weight 206.47 g/mol
CAS No. 778611-64-6
Cat. No. B1272741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-chloro-4-methylpyridine
CAS778611-64-6
Molecular FormulaC6H5BrClN
Molecular Weight206.47 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1Br)Cl
InChIInChI=1S/C6H5BrClN/c1-4-2-6(8)9-3-5(4)7/h2-3H,1H3
InChIKeyISESOOISZHSENQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-chloro-4-methylpyridine: Key Intermediate and Research Chemical (CAS 778611-64-6)


5-Bromo-2-chloro-4-methylpyridine is a halogenated pyridine derivative featuring a bromine atom at the 5-position, a chlorine atom at the 2-position, and a methyl group at the 4-position on the pyridine ring [1]. This specific substitution pattern imparts distinct electronic and steric properties, making it a versatile intermediate for constructing complex heterocyclic frameworks [2]. The compound is typically a white to light yellow solid or liquid, with a melting point around 29°C and a boiling point of approximately 239°C . It is widely utilized in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling, and serves as a key building block in medicinal chemistry for the development of pharmaceutical agents [2].

5-Bromo-2-chloro-4-methylpyridine: Why Generic Halopyridine Substitution Fails in Precision Synthesis


Halogenated pyridines are not universally interchangeable due to the profound influence of halogen identity and substitution pattern on reactivity, regioselectivity, and physicochemical properties. The specific arrangement of bromine at C5, chlorine at C2, and methyl at C4 in 5-bromo-2-chloro-4-methylpyridine creates a unique electronic environment that dictates its behavior in metal-catalyzed cross-couplings and nucleophilic substitutions [1]. The reactivity order of aryl halides in Suzuki-Miyaura coupling is influenced by both the halogen type and its position on the pyridine ring, with experimental yields varying significantly based on these parameters [2]. Moreover, the presence of both bromine and chlorine offers opportunities for orthogonal functionalization strategies that are not possible with mono-halogenated analogs. Therefore, substituting this compound with a different positional isomer or a mono-halogenated pyridine can lead to unpredictable reaction outcomes, altered regioselectivity, and ultimately, failure to achieve the desired molecular architecture.

5-Bromo-2-chloro-4-methylpyridine: Quantitative Differentiation Evidence Against Analogs


Orthogonal Reactivity: Bromine vs. Chlorine in Cross-Coupling Reactions

5-Bromo-2-chloro-4-methylpyridine exhibits orthogonal reactivity due to the presence of both bromine and chlorine atoms. The bromine at the 5-position is significantly more reactive in palladium-catalyzed cross-coupling reactions than the chlorine at the 2-position [1]. This allows for sequential functionalization: the bromine can be selectively replaced in a first coupling step, followed by activation of the chlorine under more forcing conditions or with a different catalyst system. In contrast, analogs like 2-chloro-4-methylpyridine (lacking bromine) or 2-bromo-4-methylpyridine (lacking chlorine) offer only a single site for cross-coupling, limiting synthetic flexibility.

Organic Synthesis Cross-Coupling Chemoselectivity

Lipophilicity and Physicochemical Profile Comparison with Positional Isomer

The substitution pattern of 5-bromo-2-chloro-4-methylpyridine influences its lipophilicity and other computed physicochemical descriptors. While the molecular weight (206.47 g/mol) and topological polar surface area (TPSA) (12.9 Ų) are identical to its positional isomer 2-bromo-5-chloro-4-methylpyridine (CAS 885267-40-3), the distinct arrangement of halogens alters electronic distribution, which can affect molecular recognition and binding in biological systems [1][2].

Medicinal Chemistry Physicochemical Properties Drug Design

Purity and Quality Specifications from Reputable Suppliers

Reputable suppliers provide 5-bromo-2-chloro-4-methylpyridine with high purity and defined analytical specifications. For instance, TCI America offers the compound at ≥98.0% purity (GC) , and Chem-Impex International also lists it at ≥98% (GC) . Such high purity is essential for ensuring reproducible results in sensitive synthetic transformations and biological assays. In contrast, some less common isomers or analogs may be available only at lower purity grades or with less rigorous quality control.

Chemical Procurement Quality Control Reproducibility

Application as a Key Intermediate in Pharmaceutical Synthesis

5-Bromo-2-chloro-4-methylpyridine is explicitly utilized as a key intermediate in the synthesis of various pharmaceuticals, including antibacterial and antifungal agents [1]. Its dual-halogenated pyridine core allows for the introduction of diverse pharmacophores, enabling the construction of compound libraries for high-throughput screening. While many halogenated pyridines serve as building blocks, the specific substitution pattern of this compound makes it particularly suitable for generating molecules with optimized biological activity profiles.

Medicinal Chemistry Drug Discovery Pharmaceutical Intermediate

5-Bromo-2-chloro-4-methylpyridine: Optimal Application Scenarios for Scientific and Industrial Use


Sequential Functionalization via Orthogonal Cross-Coupling

Due to the differential reactivity of bromine (at C5) and chlorine (at C2) in palladium-catalyzed cross-coupling reactions, 5-bromo-2-chloro-4-methylpyridine is ideally suited for stepwise, chemoselective arylations or alkylations. Researchers can first exploit the more reactive C5-Br bond for Suzuki-Miyaura coupling with a boronic acid, then utilize the remaining C2-Cl bond in a subsequent coupling under modified conditions (e.g., using a different ligand or higher temperature). This strategy enables the efficient synthesis of diversely substituted pyridine derivatives with controlled regiochemistry [1].

Synthesis of Bioactive Pyridine-Containing Pharmacophores

This compound serves as a privileged scaffold in medicinal chemistry for the construction of drug-like molecules. The pyridine core, combined with the ability to introduce varied substituents at C2 and C5, allows for the rapid exploration of structure-activity relationships (SAR) around this heterocycle. It is particularly valuable for generating compound libraries targeting kinases, receptors, or ion channels, where halogenated pyridines are frequently encountered in approved drugs and clinical candidates [2].

Development of Agrochemicals and Specialty Materials

Beyond pharmaceuticals, 5-bromo-2-chloro-4-methylpyridine finds utility in the synthesis of agrochemicals (e.g., herbicides, fungicides) and functional materials. Its reactivity profile permits the attachment of lipophilic tails, polar groups, or additional heterocycles, enabling the tuning of properties such as solubility, stability, and target binding in agricultural and industrial applications .

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